molecular formula C22H25ClN4O2 B4536281 4-Chloro-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide

4-Chloro-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide

Cat. No.: B4536281
M. Wt: 412.9 g/mol
InChI Key: JXPXBVUQNQRHOQ-UHFFFAOYSA-N
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Description

4-Chloro-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a morpholine ring, and a benzodiazole moiety

Scientific Research Applications

4-Chloro-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation using a propyl halide in the presence of a base.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction with a suitable morpholine derivative.

    Chlorination: The chloro group can be introduced via electrophilic chlorination using a chlorinating agent such as thionyl chloride.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with a suitable benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Mechanism of Action

The mechanism of action of 4-Chloro-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to alterations in cellular signaling pathways, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(2-morpholin-4-ylethyl)benzamide
  • 4-Chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol
  • 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine

Uniqueness

4-Chloro-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

4-chloro-N-[2-(morpholin-4-ylmethyl)-1-propylbenzimidazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O2/c1-2-9-27-20-8-7-18(24-22(28)16-3-5-17(23)6-4-16)14-19(20)25-21(27)15-26-10-12-29-13-11-26/h3-8,14H,2,9-13,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPXBVUQNQRHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)N=C1CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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